molecular formula C13H18N4O B11000975 5-(propan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(propan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11000975
M. Wt: 246.31 g/mol
InChI Key: NLMUHTRLSWQLGS-UHFFFAOYSA-N
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Description

3-ISOPROPYL-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring substituted with an isopropyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isopropyl group and the pyrrole ring via substitution reactions. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrazole or pyrrole rings.

    Reduction: Used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

3-ISOPROPYL-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-5-carboxamide derivatives: These compounds share the pyrazole core and exhibit similar chemical properties.

    Pyrrole-containing compounds: These compounds have the pyrrole ring and are studied for their biological activities.

Uniqueness

3-ISOPROPYL-N-[2-(1H-PYRROL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of the pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

5-propan-2-yl-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H18N4O/c1-10(2)11-9-12(16-15-11)13(18)14-5-8-17-6-3-4-7-17/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,14,18)(H,15,16)

InChI Key

NLMUHTRLSWQLGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NCCN2C=CC=C2

Origin of Product

United States

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